Methyl 2,2-dichloro-2-cyanoacetate
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Overview
Description
Methyl 2,2-dichloro-2-cyanoacetate is an organic compound with the molecular formula C4H3Cl2NO2. It is a versatile intermediate used in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. The compound is characterized by its dichloro and cyano functional groups, which impart unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dichloro-2-cyanoacetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with dichloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. The product is then purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dichloro-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Condensation Reactions: Aldehydes or ketones in the presence of catalysts like piperidine or pyridine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyanoacetates.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of 2,2-dichloro-2-cyanoacetic acid.
Scientific Research Applications
Methyl 2,2-dichloro-2-cyanoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,2-dichloro-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The dichloro and cyano groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methyl 2,2-dichloro-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
Methyl cyanoacetate: Lacks the dichloro groups, making it less reactive in nucleophilic substitution reactions.
Ethyl cyanoacetate: Similar reactivity but different physical properties due to the ethyl group.
Methyl 2-cyano-3,3-dichloropropanoate: Contains an additional chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of dichloro and cyano functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
methyl 2,2-dichloro-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGARZGMDAFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502078 |
Source
|
Record name | Methyl dichloro(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25761-68-6 |
Source
|
Record name | Methyl dichloro(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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